1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione
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Overview
Description
1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione is a compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is crucial for the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.
Cyclization: Subjecting the hydrazone to acidic conditions to induce cyclization and form the indole ring.
Functionalization: Introducing the bis(prop-2-EN-1-YL)amino group and the indole-2,3-dione moiety through subsequent reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The bis(prop-2-EN-1-YL)amino group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the bis(prop-2-EN-1-YL)amino group and the indole-2,3-dione moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[[bis(prop-2-enyl)amino]methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H16N2O2/c1-3-9-16(10-4-2)11-17-13-8-6-5-7-12(13)14(18)15(17)19/h3-8H,1-2,9-11H2 |
InChI Key |
APTBDYDAASXXJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CN1C2=CC=CC=C2C(=O)C1=O |
Origin of Product |
United States |
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